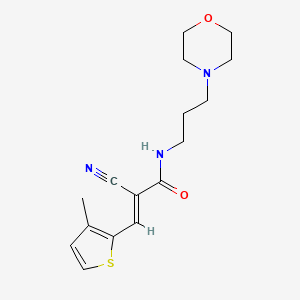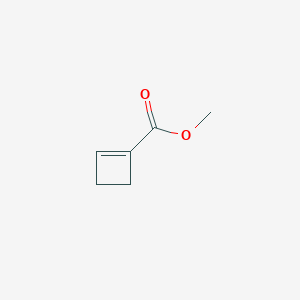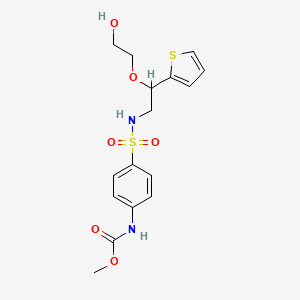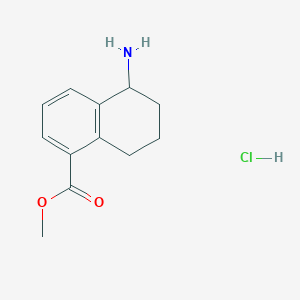
2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide” is a chemical compound with the CAS Number: 2138817-73-7 . It has a molecular weight of 158.2 and its IUPAC name is 2-(3-ethyloxetan-3-yl)-1-nitrosoethan-1-amine . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide” is 1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h6H,2-5,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide” is a powder at room temperature . It has a molecular weight of 158.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Antioxidant Properties
Compounds with structural similarities to 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide, such as 4-hydroxycoumarin derivatives, have been investigated for their antioxidant properties. These compounds are tested for their ability to scavenge free radicals in various systems, demonstrating potential therapeutic applications due to their antioxidant activity (Stanchev et al., 2009).
Synthesis and Formation of Metal Complexes
The synthesis of novel ligands and their coordination to metal ions is a significant area of research, providing insights into molecular structure and potential applications in catalysis, material science, and medicine. Studies on vic-dioxime complexes reveal the ability of synthesized ligands to form mononuclear complexes with metals such as Co(II), Ni(II), and Cu(II), indicating the versatility of such compounds in forming biologically and industrially relevant metal complexes (Canpolat & Kaya, 2005).
Biological Activity of Hydroxylamine Esters
The novel synthesis of biologically active esters of hydroxylamine demonstrates their potential in inhibiting the growth of protozoan parasites, such as Leishmania donovani. This highlights the role of chemical synthesis in developing new therapeutic agents against infectious diseases (Khomutov et al., 2010).
Antifungal, Antibacterial, and Antioxidant Activities
Secondary metabolites from various sources, including endophytic fungi, are studied for their antifungal, antibacterial, and antioxidant activities. Compounds structurally related to 2-(3-Ethyloxetan-3-yl)-N-hydroxyacetimidamide could potentially exhibit similar bioactivities, providing a basis for the development of new antimicrobial and antioxidant agents (Xiao et al., 2014).
DNA Binding and Anticancer Activities
The interaction of metal complexes with DNA is a crucial area of research, with implications for the design of antitumor drugs. Studies on copper(II) complexes illustrate their ability to bind to DNA and demonstrate significant cytotoxicities toward cancer cell lines, suggesting the potential of structurally similar compounds in cancer therapy (Yang et al., 2019).
properties
IUPAC Name |
2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXWHKBWUYUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(COC1)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2512237.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2512239.png)
![3-(1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2512241.png)


![methyl 4-(5-benzyl-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2512246.png)





![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2512255.png)
